2-(benzylthio)-N-butylbenzamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-2-3-13-19-18(20)16-11-7-8-12-17(16)21-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIIHFOKUNHBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-butylbenzamide typically involves the reaction of benzylthiol with N-butylbenzamide under specific conditions. One common method is the nucleophilic substitution reaction where benzylthiol reacts with a halogenated benzamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as using water as a solvent and employing environmentally friendly catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-N-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(Benzylthio)-N-butylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the synthesis of novel materials with unique properties, such as enhanced conductivity and stability.
Biological Studies: It serves as a probe to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-butylbenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the death of cancer cells. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Note: Molecular weight for this compound is calculated based on its inferred structure.
Key Observations:
- Substituent Impact : The benzylthio group (–S–CH₂C₆H₅) is common in compounds with reported anticancer and antimicrobial activities . Its presence enhances electrophilicity, facilitating interactions with biological targets like enzymes or DNA.
Key Findings:
- Anticancer Potential: Benzylthio-containing compounds, such as 2-(benzylthio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide, exhibit high cytotoxicity against cancer cell lines, likely due to thioamide-mediated apoptosis induction .
- Antimicrobial Efficacy : The furan and hydroxyethyl substituents in 2-(benzylthio)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide enhance its antimicrobial profile, particularly against bacterial pathogens .
- Enzyme Inhibition : 3-(Benzylthio)benzamide derivatives demonstrate potent SIRT2 inhibition, a target in neurodegenerative diseases, highlighting the therapeutic versatility of benzylthio-benzamide scaffolds .
Q & A
Q. What are the standard synthetic routes for 2-(benzylthio)-N-butylbenzamide?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Formation of the benzylthio intermediate : Reaction of benzyl chloride with thiourea to generate benzylthiol .
- Acetamide coupling : Benzylthiol reacts with chloroacetyl chloride to form 2-(benzylthio)acetamide .
- N-Butylbenzamide conjugation : The intermediate is coupled with N-butylbenzamide via nucleophilic substitution or condensation reactions under basic conditions (e.g., sodium hydride) . Analytical validation via HPLC (purity >95%) and NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) is critical .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : To confirm structural integrity (e.g., benzylthio protons at δ 3.8–4.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>98% purity required for pharmacological studies) .
- Mass spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ at m/z 327.4) .
Q. What solvent systems are suitable for solubility and crystallization studies?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Crystallization is optimized using ethanol/water mixtures (70:30 v/v) at 4°C .
Q. What safety protocols are recommended for handling this compound?
Due to limited toxicity data (as seen in similar benzamides), follow:
- PPE : Gloves, lab coats, and eye protection .
- Ventilation : Use fume hoods to avoid inhalation .
- Storage : In airtight containers under inert gas (N₂ or Ar) to prevent oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Key variables include:
- Temperature : Maintaining 0–5°C during benzylthiol formation reduces byproducts .
- Catalysts : Use of Pd/C or pyridine derivatives enhances coupling efficiency (yields up to 85%) .
- Solvent polarity : DMF increases reaction rates compared to THF . Table 1 : Yield optimization using aromatic aldehydes (adapted from ):
| Substituent | Yield (%) |
|---|---|
| Electron-withdrawing (e.g., -Br) | 78–82 |
| Electron-donating (e.g., -OCH₃) | 72–75 |
Q. How does the benzylthio group influence bioactivity and chemical reactivity?
The benzylthio moiety:
- Enables redox activity : Oxidizes to sulfoxides/sulfones under H₂O₂, altering pharmacokinetics .
- Enhances lipophilicity : LogP ~3.2 improves membrane permeability .
- Mediates protein interactions : Forms disulfide bonds with cysteine residues in target enzymes (e.g., kinase inhibitors) .
Q. How can computational methods predict thermodynamic stability and reactivity?
- Density Functional Theory (DFT) : Calculates bond dissociation energies (e.g., S-C bond stability) .
- Thermodynamic software (e.g., THERMO.PY ) : Predicts Gibbs free energy changes (ΔG) for oxidation reactions .
- Molecular docking : Models interactions with biological targets (e.g., binding affinity to COX-2) .
Q. How should contradictory data in literature be resolved during SAR studies?
- Systematic meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) .
- Control experiments : Validate assay conditions (pH, temperature) to ensure reproducibility .
- Crystallographic validation : Resolve structural ambiguities via X-ray diffraction .
Q. What strategies enhance selectivity in biological targeting?
- Structure-Activity Relationship (SAR) : Modify the N-butyl chain length to reduce off-target effects (e.g., shorter chains improve selectivity for EGFR) .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) for site-specific activation .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
